

# Introduction: A Versatile Trifunctional Scaffold

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## Compound of Interest

Compound Name: **2,5-Dibromopyridin-3-ol**

Cat. No.: **B1389973**

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**2,5-Dibromopyridin-3-ol** is a halogenated pyridinol derivative possessing three distinct functional groups: a hydroxyl group, and two bromine atoms at positions C2 and C5 of the pyridine ring. This trifunctional arrangement makes it a potentially valuable building block in synthetic chemistry. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atoms, combined with the inherent electronic nature of the pyridine ring, imparts a unique reactivity profile. This guide provides a comprehensive overview of its predicted chemical and physical properties, potential synthetic routes, and foreseeable applications, particularly in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug design, and its derivatives are integral to numerous pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)

## Molecular Structure and Physicochemical Properties

The core of **2,5-Dibromopyridin-3-ol** is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The substitution pattern is critical to its properties.

Caption: Chemical structure of **2,5-Dibromopyridin-3-ol**.

## Predicted Physicochemical Data

The properties in the following table are estimated based on data from structurally related compounds and computational models. For instance, the melting point of 2-amino-5-bromopyridin-3-ol is reported as 204-207°C, suggesting that **2,5-Dibromopyridin-3-ol** is also a high-melting solid due to intermolecular hydrogen bonding.[\[3\]](#)

Property	Predicted Value	Rationale / Comparative Data
IUPAC Name	2,5-Dibromopyridin-3-ol	Standard nomenclature
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Br <sub>2</sub> NO	-
Molecular Weight	252.89 g/mol	-
Appearance	Off-white to brown solid	Similar to related compounds like 3-Amino-2,5-dibromopyridine (brown solid). [4]
Melting Point	> 200 °C	High melting point expected due to hydrogen bonding, similar to 2-amino-5-bromopyridin-3-ol (204-207°C). [3]
Solubility	Slightly soluble in water; Soluble in DMSO, methanol, and other polar organic solvents.	Based on solubility data for 2-amino-5-bromopyridine-d3.[5]
pKa (acidic)	~7-8	The hydroxyl group is expected to be more acidic than that of 3-hydroxypyridine (~8.7) due to the inductive effect of two bromine atoms.
pKa (basic)	~1-2	The pyridine nitrogen is expected to be significantly less basic than that of pyridine (~5.2) due to the strong electron-withdrawing effects of the substituents.

## Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity assessment. The following are predicted spectral characteristics.

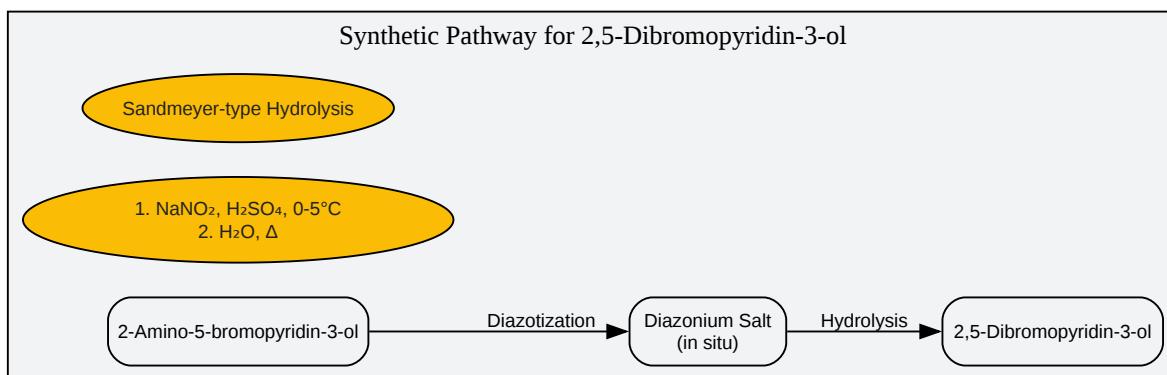
- $^1\text{H}$  NMR:
  - Two signals are expected in the aromatic region ( $\delta$  7.0-8.5 ppm), corresponding to the protons at C4 and C6. These would appear as doublets due to mutual coupling.
  - A broad singlet corresponding to the hydroxyl proton (O-H) would likely be observed, with its chemical shift being highly dependent on solvent and concentration.
- $^{13}\text{C}$  NMR:
  - Five distinct signals are expected for the pyridine ring carbons.
  - The carbons directly attached to the bromine atoms (C2, C5) and the hydroxyl group (C3) will be significantly shifted. C2 and C5 would be downfield shifted due to halogen substitution, while C3 would be strongly shifted downfield by the attached oxygen.
- Infrared (IR) Spectroscopy:
  - A broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the O-H stretching vibration.
  - Aromatic C-H stretching vibrations are expected in the 3000-3100  $\text{cm}^{-1}$  region.
  - C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600  $\text{cm}^{-1}$  range.
  - A C-O stretching vibration around 1200-1300  $\text{cm}^{-1}$ .
  - C-Br stretching vibrations would be observed at lower frequencies, typically below 800  $\text{cm}^{-1}$ .
- Mass Spectrometry:
  - The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  exist in an approximate 1:1 ratio). This would result in a

triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 for the molecular ion.

## Synthesis and Reactivity

### Proposed Synthetic Pathways

As this compound is not readily available commercially, a *de novo* synthesis would be required. A plausible approach involves the hydrolysis of an amino precursor, a reaction documented for similar structures.<sup>[6]</sup>



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Caption: Proposed synthesis via diazotization and hydrolysis.

Protocol: Synthesis of **2,5-Dibromopyridin-3-ol** from 2-Amino-5-bromopyridin-3-ol

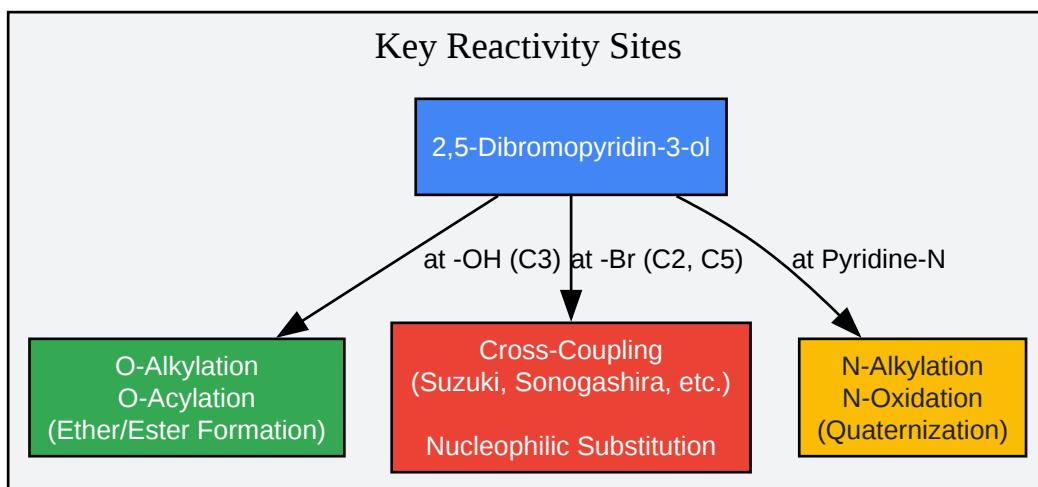
- **Diazotization:** Dissolve 2-Amino-5-bromopyridin-3-ol<sup>[3][7]</sup> in a cold aqueous solution of a strong mineral acid (e.g., H<sub>2</sub>SO<sub>4</sub> or HBr).
- Maintain the temperature between 0-5 °C using an ice-salt bath.
- Add a solution of sodium nitrite (NaNO<sub>2</sub>) dropwise while vigorously stirring. The reaction progress should be monitored for the consumption of the starting amine. This forms the

intermediate diazonium salt. This procedure is analogous to the Sandmeyer reaction conditions used for converting 2-amino-5-bromopyridine to 2,5-dibromopyridine.[8][9]

- **Hydrolysis:** After the diazotization is complete, slowly warm the reaction mixture. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas. In some procedures, the diazonium salt solution is added to a boiling aqueous solution to facilitate this step.
- **Work-up and Purification:** Cool the reaction mixture and neutralize it. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The crude product would then be purified, likely via column chromatography or recrystallization.

## Chemical Reactivity

The molecule's three functional groups provide distinct sites for chemical modification.



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Caption: Predicted reactivity of **2,5-Dibromopyridin-3-ol**.

- **Reactions at the Hydroxyl Group:** The phenolic hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions allow for the introduction of a wide variety of side chains.

- Reactions at the Bromine Atoms: The bromine atoms are excellent leaving groups for various transition metal-catalyzed cross-coupling reactions.[10] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of alkyl, aryl, or acetylenic moieties. The bromine at C2 is generally more activated towards nucleophilic substitution than the one at C5.
- Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. It can be alkylated to form pyridinium salts or oxidized to form an N-oxide.

## Applications in Research and Development

Given its trifunctional nature, **2,5-Dibromopyridin-3-ol** is a promising scaffold for constructing libraries of complex molecules for screening in drug discovery programs.

- Medicinal Chemistry: Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals.[11] The ability to selectively functionalize the two bromine atoms and the hydroxyl group allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties. Deuterated versions of such scaffolds are also valuable tools in metabolic stability assays.[12]
- Materials Science: Pyridine-containing compounds are used in the development of organic light-emitting diodes (OLEDs), polymers, and ligands for catalysis.[10] The rigid, aromatic structure of **2,5-Dibromopyridin-3-ol** could be incorporated into larger conjugated systems with specific electronic or photophysical properties.

## Safety and Handling

No specific safety data exists for **2,5-Dibromopyridin-3-ol**. The following precautions are based on data for similar hazardous compounds like brominated pyridines.[13][14][15][16]

Hazard Category	Description and Precautionary Statements
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332). Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. <a href="#">[14]</a> <a href="#">[15]</a>
Skin Irritation	Causes skin irritation (H315). Wash skin thoroughly after handling. Wear protective gloves. <a href="#">[13]</a> <a href="#">[14]</a>
Eye Irritation	Causes serious eye irritation (H319). Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. <a href="#">[13]</a> <a href="#">[14]</a>
Respiratory Irritation	May cause respiratory irritation (H335). Use in a well-ventilated area or under a fume hood. <a href="#">[14]</a> <a href="#">[15]</a>
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust is generated. <a href="#">[13]</a>
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. <a href="#">[13]</a>
Disposal	Dispose of contents/container to an approved waste disposal plant. <a href="#">[13]</a>

Disclaimer: This information is for guidance only and is based on related compounds. A full risk assessment should be conducted before handling this chemical. Always consult the most current Safety Data Sheet (SDS) for any chemical used.

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